![molecular formula C11H21NO4 B3049968 Ethyl 4-((tert-butoxycarbonyl)amino)butanoate CAS No. 228110-66-5](/img/structure/B3049968.png)
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate
Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is a chemical compound with the CAS Number: 228110-66-5. It has a molecular weight of 231.29 . The IUPAC name for this compound is ethyl 4-[(tert-butoxycarbonyl)amino]butanoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is 1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate has a molecular weight of 231.29 . It should be stored at temperatures between 0-8°C . Unfortunately, other specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis of Tertiary Butyl Esters
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is used in the synthesis of tertiary butyl esters. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate
This compound is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .
Synthesis of 2,2′-bipyridine
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is used as a starting reagent in the synthesis of 2,2′-bipyridine .
Synthesis of a Protected Pyrroloproline
This compound is a building block in the synthesis of a protected pyrroloproline .
Synthesis of N-tert-Butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is used in the preparation of racemic N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, a new derivative of β-(1,2,4-triazol-1-yl)alanine .
Synthesis of Other Organic Compounds
This compound is used in the synthesis of a variety of other organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate, also known as Ethyl 4-(tert-butoxycarbonylamino) butanoate, is primarily used as a biochemical reagent . It is a derivative of amines and is often used in the protection of amino acids . The primary targets of this compound are therefore amino acids, particularly those involved in the synthesis of phosphatidylserine and ornithine .
Mode of Action
The compound acts as a protecting group for amino acids during chemical reactions . It interacts with the amino group of the amino acids, preventing them from participating in the reaction. This allows for selective reactions to occur on other functional groups present in the molecule .
Biochemical Pathways
The compound is involved in the synthesis of phosphatidylserine and ornithine . Phosphatidylserine is a component of the cell membrane and plays a key role in apoptosis (cell death), while ornithine is an amino acid that plays a role in the urea cycle .
Pharmacokinetics
It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol , which suggests it could be well-absorbed in the body.
Result of Action
The result of the action of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is the protection of the amino group in amino acids, allowing for selective reactions to occur on other functional groups. This is particularly useful in the synthesis of complex molecules such as phosphatidylserine and ornithine .
Action Environment
The action of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents also suggests that its action could be influenced by the polarity of the environment .
properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCBJEPDZSZUAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728042 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate | |
CAS RN |
228110-66-5 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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